1-(2,3-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 1-(2,3-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 851865-68-4
VCID: VC6193199
InChI: InChI=1S/C19H19FN2O3S/c1-24-16-5-3-4-15(17(16)25-2)18(23)22-11-10-21-19(22)26-12-13-6-8-14(20)9-7-13/h3-9H,10-12H2,1-2H3
SMILES: COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F
Molecular Formula: C19H19FN2O3S
Molecular Weight: 374.43

1-(2,3-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

CAS No.: 851865-68-4

Cat. No.: VC6193199

Molecular Formula: C19H19FN2O3S

Molecular Weight: 374.43

* For research use only. Not for human or veterinary use.

1-(2,3-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole - 851865-68-4

Specification

CAS No. 851865-68-4
Molecular Formula C19H19FN2O3S
Molecular Weight 374.43
IUPAC Name (2,3-dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Standard InChI InChI=1S/C19H19FN2O3S/c1-24-16-5-3-4-15(17(16)25-2)18(23)22-11-10-21-19(22)26-12-13-6-8-14(20)9-7-13/h3-9H,10-12H2,1-2H3
Standard InChI Key CDVWCVUIIJLLFZ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the 4,5-dihydroimidazole class, characterized by a fused five-membered ring system. Its molecular formula is C₁₉H₁₉FN₂O₃S, with a molecular weight of 374.43 g/mol. Key structural components include:

  • A 2,3-dimethoxybenzoyl group at position 1, providing electronic modulation via methoxy substituents.

  • A 4-fluorobenzylsulfanyl moiety at position 2, introducing steric bulk and potential halogen-bonding interactions.

  • A 4,5-dihydroimidazole core, which partially saturates the heterocycle, altering reactivity compared to fully aromatic imidazoles.

Table 1: Comparative Molecular Data for Analogous Imidazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₉H₁₉FN₂O₃S374.432,3-Dimethoxybenzoyl, 4-F-BnS
2,6-Dimethoxy AnalogC₁₉H₁₉FN₂O₃S374.432,6-Dimethoxybenzoyl, 4-F-BnS
3-Fluorophenyl AnalogC₁₉H₁₉FN₂O₃S374.432,6-Dimethoxybenzoyl, 3-F-BnS

The 2,3-dimethoxy substitution on the benzoyl group distinguishes this compound from the more common 2,6-dimethoxy analogs. This ortho-meta arrangement may influence electronic distribution and steric interactions in biological systems.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of 4,5-dihydroimidazole derivatives typically involves multi-step reactions:

  • Imidazole Ring Formation: Cyclization of α-bromoacetophenones with formamide under reflux conditions generates the dihydroimidazole core .

  • Benzoylation: Introduction of the 2,3-dimethoxybenzoyl group via Friedel-Crafts acylation or nucleophilic substitution.

  • Sulfanyl Functionalization: Thioether linkage formation between the imidazole’s sulfur atom and 4-fluorobenzyl bromide using base-mediated alkylation.

Key Reaction:

α-Bromoacetophenone+Formamide4,5-Dihydroimidazole(Cyclization Step)[3]\text{α-Bromoacetophenone} + \text{Formamide} \rightarrow \text{4,5-Dihydroimidazole} \quad \text{(Cyclization Step)[3]} 4,5-Dihydroimidazole+2,3-Dimethoxybenzoyl Chloride1-Acylated Intermediate(Acylation)[1]\text{4,5-Dihydroimidazole} + \text{2,3-Dimethoxybenzoyl Chloride} \rightarrow \text{1-Acylated Intermediate} \quad \text{(Acylation)[1]}

Challenges in Substituent Positioning

The 2,3-dimethoxy configuration introduces synthetic complexity compared to para-substituted analogs. Steric hindrance between adjacent methoxy groups may necessitate orthogonal protection strategies or high-temperature conditions to achieve regioselectivity. Computational docking studies on similar compounds suggest that methoxy positioning critically affects binding to enzymatic active sites, such as indoleamine 2,3-dioxygenase (IDO) .

Analog StructureMIC vs. S. aureus (μg/mL)MIC vs. E. coli (μg/mL)
2,6-Dimethoxy-4-F-BnS5062.5
3-Fluorophenyl Derivative62.575

The 4-fluorobenzylsulfanyl moiety may enhance lipid bilayer penetration, potentially lowering MIC values compared to non-fluorinated analogs.

Immunomodulatory Applications

The PMC study highlights phenyl-imidazole derivatives as potent inhibitors of IDO, an enzyme implicated in cancer immune evasion . Key findings include:

  • IDO Inhibition: 4-Phenyl-imidazole analogs achieve IC₅₀ values as low as 34 μM, with sulfur-containing substituents improving potency tenfold .

  • Structural Insights: Docking simulations reveal that 2-hydroxy or 3-thiol groups on the phenyl ring form hydrogen bonds with Ser167 and Cys129 in IDO’s active site .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Expected signals include:

    • δ 3.85–3.90 (s, 6H, OCH₃),

    • δ 7.25–7.45 (m, 4H, aromatic H),

    • δ 4.20–4.50 (m, 4H, imidazole CH₂).

  • ¹³C NMR: Key peaks for the benzoyl carbonyl (δ ~165 ppm) and fluorophenyl carbons (δ ~115 ppm, JCF = 245 Hz).

Mass Spectrometry

  • ESI-MS: Predominant molecular ion peak at m/z 375.1 [M+H]⁺, with fragmentation patterns indicating loss of methoxy (-31 Da) and fluorobenzyl (-109 Da) groups.

Computational and Docking Studies

Molecular Dynamics Simulations

Studies on analogous compounds predict:

  • Heme Iron Binding: The imidazole nitrogen coordinates with heme iron in IDO, stabilizing the enzyme-inhibitor complex .

  • Active Site Interactions: The 4-fluorobenzylsulfanyl group occupies a hydrophobic pocket near Phe163 and Phe226, while the 2,3-dimethoxybenzoyl group orients toward solvent-exposed regions .

Figure 1: Hypothesized Binding Mode in IDO (Adapted from )

Imidazole NFe3+(Heme Coordination)\text{Imidazole N} \rightarrow \text{Fe}^{3+} \quad \text{(Heme Coordination)} 4-F-BnSPhe163/Phe226(Hydrophobic Interaction)\text{4-F-BnS} \leftrightarrow \text{Phe163/Phe226} \quad \text{(Hydrophobic Interaction)}

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